D-Styrylalanine

biocatalysis phenylalanine ammonia-lyase kinetic resolution

Researchers needing metabolically stable, conformationally constrained amino acids for peptidomimetics face challenges with L-enantiomer degradation and flexible side chains. D-Styrylalanine provides a rigid, D-configured solution. - **Protease Resistance:** D-configuration confers extended in vivo half-life vs. L-analogs. - **Conformational Rigidity:** Extended styryl π-system promotes defined backbone folding and aromatic stacking. - **SAR Benchmark:** Src kinase inhibitor scaffold baseline potency (IC50 ≈ 25 µM). - **SPPS Ready:** Direct Fmoc-protected form available for automated synthesis.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B12824874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Styrylalanine
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCC(C(=O)O)N
InChIInChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)
InChIKeyMCGSKGBMVBECNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Styrylalanine: Non-Proteinogenic Amino Acid for Peptidomimetics & Biocatalysis


D-Styrylalanine (CAS 264903-53-9) is a D-configured non-proteinogenic α-amino acid featuring a styryl (phenylethenyl) side chain attached to the alanine backbone, with molecular formula C₁₁H₁₃NO₂ and molecular weight 191.23 g/mol . This phenylalanine analog incorporates an extended, rigid aromatic system that introduces conformational constraint and unique electronic properties into peptide structures, making it a valuable chiral building block for solid-phase peptide synthesis (SPPS) . Unlike naturally occurring L-amino acids, the D-configuration confers resistance to proteolytic degradation and enables exploration of stereospecific interactions in peptidomimetic design . The compound exists as a solid (white to off-white), with predicted physical properties including a boiling point of 399.4±42.0 °C, density of 1.179±0.06 g/cm³, and pKa of 2.25±0.10 .

D-Styrylalanine: Irreplaceable by L-Styrylalanine or Phenylalanine


Substituting D-styrylalanine with its L-enantiomer, natural phenylalanine, or other non-natural analogs introduces critical differences in stereochemical recognition, conformational behavior, and metabolic stability that compromise experimental reproducibility and therapeutic potential. D-amino acids are generally not recognized by eukaryotic proteolytic enzymes, conferring significantly extended in vivo half-lives compared to L-amino acid-containing peptides [1]. The extended styryl side chain distinguishes D-styrylalanine from natural phenylalanine by introducing a rigid, conjugated π-system that alters peptide backbone conformation, promotes aromatic π-stacking interactions, and modifies enzyme-substrate recognition profiles [2]. In enzymatic contexts, L-styrylalanine is a challenging substrate for wild-type phenylalanine ammonia-lyase (PAL), exhibiting a 777-fold lower catalytic efficiency (kcat/KM) compared to the natural substrate L-phenylalanine [3]. Critically, the D-enantiomer functions not as a substrate but as a reversible inhibitor of PAL, demonstrating that stereochemistry fundamentally dictates biological role [3]. These stereospecific and steric factors preclude simple interchangeability among structurally related analogs.

D-Styrylalanine: Quantitative Evidence vs. Comparators


Stereochemistry Controls PAL Substrate vs. Inhibitor Role

In the phenylalanine ammonia-lyase (PcPAL) system, stereochemistry dictates functional role: L-styrylalanine serves as a substrate (albeit a poor one) for wild-type PcPAL, with ammonia elimination occurring at a catalytic efficiency (kcat/KM) 777-fold lower than that of the natural substrate L-phenylalanine [1]. In contrast, the D-enantiomer (D-styrylalanine) is not converted and instead acts as a reversible inhibitor of the enzyme [1]. This stereochemical differentiation has practical synthetic utility: engineered F137V-PcPAL catalyzes the kinetic resolution of racemic styrylalanines, selectively eliminating ammonia from the L-enantiomer while leaving D-styrylalanine unreacted, thereby providing enantiopure D-styrylalanine [1].

biocatalysis phenylalanine ammonia-lyase kinetic resolution enzyme engineering

Styrylalanine Peptidomimetic Src Kinase Inhibition

In a peptidomimetic scaffold targeting Src kinase, the incorporation of a styrylalanine building block yields an IC50 of 25 ± 3.0 μM for the resulting compound [1]. While this compound is substantially less potent than an optimized variant containing furylalanine and cyclopropylalanine (IC50 = 0.60 ± 0.05 μM) [1], this structure-activity relationship (SAR) data demonstrates that the styrylalanine residue produces measurable but incomplete inhibition, positioning D-styrylalanine as a versatile building block for exploring steric and electronic requirements of the Src ATP-binding pocket. The moderate potency suggests utility as a baseline comparator scaffold from which further optimization can systematically evaluate substituent effects on target engagement.

kinase inhibition Src kinase peptidomimetic anticancer drug discovery

PAL Reversible Inhibition by D-Styrylalanine

The differential behavior of D-styrylalanine versus L-styrylalanine in PAL-catalyzed reactions represents a fundamental distinction with significant implications for biocatalysis research. L-styrylalanine is a catalytically processed substrate (albeit inefficient, with kcat/KM reduced 777-fold relative to L-phenylalanine [1]), whereas D-styrylalanine acts exclusively as a reversible inhibitor of the enzyme [1]. This stereospecific distinction was explicitly confirmed in kinetic resolution experiments where engineered F137V-PcPAL selectively converted the L-enantiomer of racemic styrylalanines while leaving the D-enantiomer unreacted [1]. Molecular modeling indicated that the D-enantiomer occupies the active site in a non-productive binding orientation that prevents catalytic turnover, consistent with its observed reversible inhibition profile [1].

enzyme inhibition phenylalanine ammonia-lyase PcPAL reversible inhibitor

D-Styrylalanine: Key Research & Industrial Applications


Src Kinase Inhibitor Peptidomimetic Optimization

Researchers developing Src kinase inhibitors for anticancer therapeutics can utilize D-styrylalanine as a C-building block in peptidomimetic scaffolds to establish a baseline potency benchmark (Src IC50 ≈ 25 μM [1]). This moderate activity serves as a reference point for structure-activity relationship (SAR) studies, allowing systematic evaluation of alternative building blocks such as furylalanine and cyclopropylalanine, which have been shown to improve potency to sub-micromolar levels (IC50 = 0.60 ± 0.05 μM) [1]. Procurement of D-styrylalanine in Fmoc-protected form enables direct incorporation into SPPS workflows for rapid analog generation and SAR exploration.

Enantiopure D-Styrylalanine via Kinetic Resolution

For laboratories requiring enantiomerically pure D-styrylalanine as a chiral building block, engineered F137V-PcPAL catalyzes the kinetic resolution of racemic styrylalanines (rac-1a-d) with high enantioselectivity [1]. The enzyme selectively eliminates ammonia from the L-enantiomer while leaving D-styrylalanine unreacted and recoverable in enantiopure form [1]. This biocatalytic route provides an alternative to traditional chemical resolution methods and is particularly valuable for scaling enantiopure D-styrylalanine production in academic and industrial settings.

PAL Active Site Engineering with D-Styrylalanine Inhibitor

D-styrylalanine serves as a stereospecific reversible inhibitor of phenylalanine ammonia-lyase (PcPAL), in contrast to L-styrylalanine, which undergoes catalytic deamination (albeit with 777-fold reduced kcat/KM relative to natural L-phenylalanine) [1]. This functional dichotomy makes D-styrylalanine uniquely suitable for biophysical and structural studies of PAL active site architecture, including molecular docking, X-ray crystallography of enzyme-inhibitor complexes, and mutagenesis campaigns to expand substrate tolerance. Researchers can employ D-styrylalanine as an enzymatically inert ligand to probe binding pocket dimensions and aromatic residue interactions without interference from catalytic turnover [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Styrylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.